molecular formula C26H26N2O2S B2671752 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 866016-11-7

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No. B2671752
CAS RN: 866016-11-7
M. Wt: 430.57
InChI Key: NBWSGFYKVZDYDP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity in GnRH Receptor

Thieno[2,3-d]pyrimidine-2,4-diones have been studied for their potential as human GnRH receptor antagonists, useful in treating reproductive diseases. A key structural feature for effective receptor binding activity is the presence of a 2-(2-pyridyl)ethyl group. Hydrophobic substituents at certain positions in the molecule enhance its binding affinity. One compound from this series exhibited a particularly high binding affinity (K(i) of 0.4 nM) to the human GnRH receptor (Guo et al., 2003).

Synthesis of Polyfunctional Fused Heterocyclic Compounds

The chemical synthesis process of polyfunctional fused heterocyclic compounds, including thieno[2,3-d]pyrimidines, has been explored. These synthetic pathways involve reactions with various chemicals like indene-1,3-diones, resulting in compounds with significant biological activities (Hassaneen et al., 2003).

Orally Active Non-Peptide Antagonist Development

Further optimization of thieno[2,3-d]pyrimidine-2,4-diones led to the discovery of orally active, non-peptide antagonists for the human gonadotropin-releasing hormone (GnRH) receptor. Modifications at specific positions of the thieno[2,3-d]pyrimidine-2,4-dione ring were guided by computational modeling. One such compound showed potent in vitro GnRH antagonistic activity and maintained suppressive effects on plasma luteinizing hormone levels in castrated cynomolgus monkeys (Miwa et al., 2011).

Biological Activity of Thienopyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives have been synthesized due to their high biological activities. For instance, 4-oxo-thienopyrimidine derivatives act as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities. The synthesis process often involves the reaction of 2-arylmethylene derivatives with other compounds, resulting in biologically active thienopyrimidines (El-Gazzar et al., 2006).

Applications in Nonlinear Optical Properties

Some derivatives of thieno[2,3-d]pyrimidines have been studied for their nonlinear optical properties. One such study focused on push-pull derivatives with varying π-linker structures, revealing significant insights into the intramolecular charge transfer and nonlinear optical response. These compounds are attractive candidates for further studies in nonlinear optical applications due to their observed properties (Klikar et al., 2017).

Antibacterial Evaluation of Substituted Thienopyrimidines

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis process involved multiple steps, including treatment with various aromatic amines. These new compounds were characterized and showed promising results in antibacterial applications (More et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate to form the corresponding chalcone. The chalcone is then reacted with cyclopentanethione in the presence of a base to form the desired cyclopentenone. The cyclopentenone is then reacted with guanidine carbonate to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl-4-aminocinnamate", "cyclopentanethione", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with cyclopentanethione in the presence of a base to form the desired cyclopentenone.", "Step 3: Reaction of the cyclopentenone with guanidine carbonate in the presence of a base to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione." ] }

CAS RN

866016-11-7

Product Name

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Molecular Formula

C26H26N2O2S

Molecular Weight

430.57

IUPAC Name

9-[(2,5-dimethylphenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C26H26N2O2S/c1-4-18-10-12-20(13-11-18)28-24(29)23-21-6-5-7-22(21)31-25(23)27(26(28)30)15-19-14-16(2)8-9-17(19)3/h8-14H,4-7,15H2,1-3H3

InChI Key

NBWSGFYKVZDYDP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCC5

solubility

not available

Origin of Product

United States

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